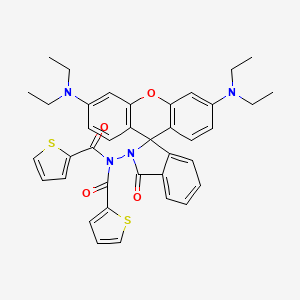
Rhodamine dithenoyl hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodamine dithenoyl hydrazide is a fluorescent and colorimetric probe primarily used for the detection of ferric iron. It is a derivative of rhodamine, a family of dyes known for their excellent photophysical properties, including high absorption coefficients, exceptional quantum yields, and significant red shifts . The molecular formula of this compound is C38H36N4O4S2, and it has a molecular weight of 676.847 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhodamine dithenoyl hydrazide can be synthesized through a one-step reaction from rhodamine B hydrazide and 2-thiophenecarbonyl chloride . The reaction typically involves the following steps:
- Dissolve rhodamine B hydrazide in a suitable solvent such as methanol.
- Add 2-thiophenecarbonyl chloride to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography to obtain this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Rhodamine dithenoyl hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents.
Reduction: It can be reduced using reducing agents.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Rhodamine dithenoyl hydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a fluorescent and colorimetric probe for detecting ferric iron in various chemical analyses.
Biology: The compound is utilized in biological studies to monitor iron levels in live cells and tissues.
Industry: this compound is used in industrial processes that require the detection of ferric iron.
Mechanism of Action
The mechanism of action of rhodamine dithenoyl hydrazide involves its ability to bind to ferric iron (Fe3+). Upon binding, the compound undergoes a conformational change that results in fluorescence emission. The excitation/emission maxima of this compound are 534/550-700 nm, respectively . This fluorescence change allows for the detection and quantification of ferric iron in various samples.
Comparison with Similar Compounds
Rhodamine dithenoyl hydrazide is unique compared to other similar compounds due to its high selectivity and sensitivity for ferric iron. Similar compounds include:
Rhodamine B hydrazide: A precursor to this compound, used in the synthesis of various rhodamine derivatives.
Rhodamine-based cyclic hydrazide derivatives: These compounds are used as fluorescent probes for detecting formaldehyde and other analytes.
Rhodamine-derived chemosensors: These sensors detect a wide range of metal ions, including mercury, aluminum, chromium, copper, and iron.
This compound stands out due to its specific application in detecting ferric iron with high selectivity and sensitivity.
Properties
Molecular Formula |
C38H36N4O4S2 |
|---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
N-[3',6'-bis(diethylamino)-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]-N-(thiophene-2-carbonyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C38H36N4O4S2/c1-5-39(6-2)25-17-19-29-31(23-25)46-32-24-26(40(7-3)8-4)18-20-30(32)38(29)28-14-10-9-13-27(28)35(43)42(38)41(36(44)33-15-11-21-47-33)37(45)34-16-12-22-48-34/h9-24H,5-8H2,1-4H3 |
InChI Key |
GPAKQTVSGMTUOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3N(C(=O)C6=CC=CS6)C(=O)C7=CC=CS7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















